molecular formula C22H23BrN6O3S B13379497 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B13379497
M. Wt: 531.4 g/mol
InChI Key: PUNBLQATKINPPK-BRJLIKDPSA-N
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Description

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting an appropriate hydrazine derivative with an acyl chloride or ester.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the benzylideneacetohydrazide derivative under suitable conditions, such as using a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its antimicrobial, antifungal, or anticancer properties due to the presence of the triazole ring and hydrazide moiety.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The hydrazide moiety can form hydrogen bonds with active site residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide lies in its combination of functional groups, which can provide a diverse range of chemical reactivity and biological activity. The presence of both the triazole ring and the hydrazide moiety makes it a versatile compound for various applications.

Biological Activity

The compound 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C14H18N6OS\text{C}_{14}\text{H}_{18}\text{N}_6\text{OS}

It features a triazole ring, an allyl group, and a hydrazide moiety, which are significant for its biological interactions. The presence of sulfur in the triazole-thio group enhances its reactivity and potential biological efficacy.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target molecule have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The target compound's structure suggests potential efficacy against fungal pathogens such as Candida albicans. In vitro studies have reported that similar compounds exhibit antifungal activity with MIC values ranging from 8 to 64 µg/mL depending on the specific derivative tested .

Antiviral Activity

1,2,4-triazoles are also recognized for their antiviral properties. Research indicates that certain triazole derivatives inhibit viral replication through various mechanisms. The target compound may exhibit similar effects; however, specific antiviral studies need to be conducted to confirm this potential.

Anticancer Activity

Recent investigations into triazole derivatives have highlighted their role in cancer therapy. The ability to inhibit cell proliferation in various cancer cell lines has been observed. For example:

  • Cell Lines Tested : Compounds were tested on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
Cell LineIC50 (µM)
MCF-712
A54915
HT-2910

These results indicate that the target compound could potentially serve as a lead in anticancer drug development .

The biological activities of triazole derivatives are often attributed to their ability to interact with specific cellular targets:

  • Enzyme Inhibition : Many triazoles inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases .
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells .

Case Studies

A notable study evaluated a series of 1,2,4-triazole derivatives for their antimicrobial and anticancer properties. Among these derivatives, one compound exhibited significant antibacterial activity against both resistant and non-resistant strains of bacteria. Additionally, it showed selective cytotoxicity towards cancer cells while sparing normal cells .

Properties

Molecular Formula

C22H23BrN6O3S

Molecular Weight

531.4 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H23BrN6O3S/c1-3-9-29-19(13-24-17-7-5-4-6-8-17)26-28-22(29)33-14-20(30)27-25-12-15-10-16(23)11-18(32-2)21(15)31/h3-8,10-12,24,31H,1,9,13-14H2,2H3,(H,27,30)/b25-12+

InChI Key

PUNBLQATKINPPK-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3)Br

Origin of Product

United States

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